molecular formula C16H13N3O B6168413 4-amino-N-(quinolin-8-yl)benzamide CAS No. 1581598-05-1

4-amino-N-(quinolin-8-yl)benzamide

Cat. No. B6168413
CAS RN: 1581598-05-1
M. Wt: 263.3
InChI Key:
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Description

4-amino-N-(quinolin-8-yl)benzamide is a nitrogen-containing heterocyclic compound . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .


Synthesis Analysis

An efficient copper-mediated tandem C (sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides has been developed . It can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(quinolin-8-yl)benzamide is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A highly selective remote C(sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation has been developed . In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides in good yields .


Physical And Chemical Properties Analysis

Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .

Mechanism of Action

The operative mechanism depends on the type of oxidized reaction center and the oxidant nature . Oxidation affects the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule .

Safety and Hazards

All chemicals are for R&D use only. Controlled products will be followed by China law and buyer’s country regulation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-(quinolin-8-yl)benzamide involves the reaction of 8-aminoquinoline with benzoyl chloride to form N-(quinolin-8-yl)benzamide, which is then reacted with ammonium hydroxide to obtain 4-amino-N-(quinolin-8-yl)benzamide.", "Starting Materials": [ "8-aminoquinoline", "benzoyl chloride", "ammonium hydroxide" ], "Reaction": [ "Step 1: 8-aminoquinoline is reacted with benzoyl chloride in the presence of a base such as triethylamine to form N-(quinolin-8-yl)benzamide.", "Step 2: N-(quinolin-8-yl)benzamide is then reacted with ammonium hydroxide in ethanol to obtain 4-amino-N-(quinolin-8-yl)benzamide.", "Step 3: The product is purified by recrystallization from ethanol." ] }

CAS RN

1581598-05-1

Product Name

4-amino-N-(quinolin-8-yl)benzamide

Molecular Formula

C16H13N3O

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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